Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2034234-32-5
VCID: VC7190158
InChI: InChI=1S/C19H21NO4S/c21-19(24-17-9-5-2-6-10-17)20-13-11-18(12-14-20)25(22,23)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2
SMILES: C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Molecular Formula: C19H21NO4S
Molecular Weight: 359.44

Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate

CAS No.: 2034234-32-5

Cat. No.: VC7190158

Molecular Formula: C19H21NO4S

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate - 2034234-32-5

Specification

CAS No. 2034234-32-5
Molecular Formula C19H21NO4S
Molecular Weight 359.44
IUPAC Name phenyl 4-benzylsulfonylpiperidine-1-carboxylate
Standard InChI InChI=1S/C19H21NO4S/c21-19(24-17-9-5-2-6-10-17)20-13-11-18(12-14-20)25(22,23)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2
Standard InChI Key YHMQTAPBZZGFEQ-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate. Its molecular formula is C19_{19}H19_{19}NO5_{5}S, with a molecular weight of 381.43 g/mol . The structure comprises a six-membered piperidine ring substituted at the 1-position with a phenyl carboxylate group and at the 4-position with a benzylsulfonyl moiety.

Structural Analogs and Functional Group Interactions

The benzylsulfonyl group (–SO2_2–CH2_2–C6_6H5_5) introduces sulfone functionality, which is known to enhance metabolic stability and binding affinity in medicinal chemistry . The phenyl carboxylate ester (–O–CO–O–C6_6H5_5) at the 1-position contributes to lipophilicity, influencing membrane permeability . Comparable piperidine derivatives, such as ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (CAS 72216-57-0), exhibit similar ester and aryl substitutions, underscoring the versatility of piperidine scaffolds in drug design .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19_{19}H19_{19}NO5_{5}S
Molecular Weight381.43 g/mol
Density~1.25 g/cm3^3 (estimated)
Boiling Point>400°C (decomposes)
LogP (Lipophilicity)~3.2 (predicted)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate can be conceptualized through a three-step sequence:

  • Piperidine Functionalization: Introduction of the benzylsulfonyl group at the 4-position.

  • Esterification: Attachment of the phenyl carboxylate moiety at the 1-position.

  • Purification and Characterization: Isolation via column chromatography and validation using NMR and MS .

Synthesis of 4-(Benzylsulfonyl)piperidine

Piperidine is first sulfonylated using benzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds in dichloromethane at 0–5°C to minimize side reactions :

Piperidine+Benzylsulfonyl chlorideEt3N, CH2Cl24-(Benzylsulfonyl)piperidine\text{Piperidine} + \text{Benzylsulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{4-(Benzylsulfonyl)piperidine}

Esterification with Phenyl Chloroformate

The secondary amine at the 1-position of 4-(benzylsulfonyl)piperidine is reacted with phenyl chloroformate under anhydrous conditions. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction :

4-(Benzylsulfonyl)piperidine+Phenyl chloroformateDMAP, CH2Cl2Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate\text{4-(Benzylsulfonyl)piperidine} + \text{Phenyl chloroformate} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate}

Optimization Challenges

Key challenges include controlling regioselectivity during sulfonylation and avoiding over-esterification. Yields for analogous reactions range from 45% to 65%, with purity >95% achievable via silica gel chromatography .

ParameterValue
Plasma Half-life~2.5 hours (predicted)
Protein Binding85–90%
Metabolic PathwayHepatic sulfonation/ester hydrolysis

Future Directions and Research Gaps

Target Validation Studies

In vitro assays against σ1 receptors, MAO-B, and cholinesterases are critical to validate hypothesized mechanisms. Structural analogs in PMC9303367 and PMC8305717 provide assay protocols for adaptation .

Prodrug Optimization

Replacing the phenyl ester with bioisosteres (e.g., methyl ester) could enhance metabolic stability. Computational modeling using tools like AutoDock may guide rational design .

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